1-benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a phenylethyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolopyridine core, followed by the introduction of the benzyl, cyclopropyl, and phenylethyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl, cyclopropyl, and phenylethyl groups via nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the carboxamide group to the pyrazolopyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Green Chemistry: Implementation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Biological Research: Investigation of its effects on cellular processes and potential as a tool for studying biological mechanisms.
Materials Science: Exploration of its properties for use in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways.
Gene Expression Modulation: Alteration of gene expression patterns to influence cellular functions.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Benzylated Compounds: Compounds with benzyl groups attached to different core structures.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups attached to various core structures.
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-17(20-11-7-4-8-12-20)27-26(31)22-15-23(21-13-14-21)28-25-24(22)18(2)29-30(25)16-19-9-5-3-6-10-19/h3-12,15,17,21H,13-14,16H2,1-2H3,(H,27,31) |
InChI Key |
HEXNZNJXFMSARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC(C)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.